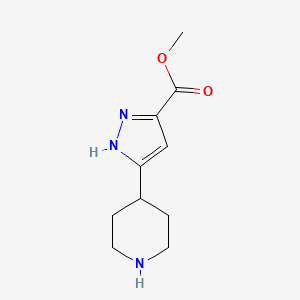
methyl 3-(piperidin-4-yl)-1H-pyrazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(piperidin-4-yl)-1H-pyrazole-5-carboxylate is a heterocyclic compound that features both a piperidine and a pyrazole ring These structures are significant in medicinal chemistry due to their presence in various pharmacologically active compounds The piperidine ring is a six-membered ring containing one nitrogen atom, while the pyrazole ring is a five-membered ring with two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(piperidin-4-yl)-1H-pyrazole-5-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the piperidine derivative, which can be synthesized through hydrogenation of pyridine derivatives using catalysts like cobalt, ruthenium, or nickel . The pyrazole ring can be constructed via cyclization reactions involving hydrazines and 1,3-diketones . The final step involves esterification to introduce the methyl ester group.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors for better control over reaction conditions and the use of more efficient catalysts to reduce reaction times and improve yields .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(piperidin-4-yl)-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups like hydroxyl or carbonyl groups.
Reduction: This can convert carbonyl groups to alcohols or amines.
Substitution: This can replace hydrogen atoms with other functional groups like halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens (chlorine, bromine) or alkyl halides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated or carbonylated derivatives, while reduction could produce alcohols or amines .
Scientific Research Applications
Methyl 3-(piperidin-4-yl)-1H-pyrazole-5-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a drug candidate due to its structural similarity to known pharmacophores.
Industry: Used in the development of new materials and as a building block in organic synthesis
Mechanism of Action
The mechanism of action of methyl 3-(piperidin-4-yl)-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. The piperidine ring can interact with neurotransmitter receptors, while the pyrazole ring can inhibit enzymes or bind to DNA. These interactions can modulate biological pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Piperidine derivatives: These include compounds like piperine and piperidinones, which have similar structural features and biological activities.
Pyrazole derivatives: These include compounds like indoles and benzimidazoles, which share the pyrazole ring structure and have diverse pharmacological properties
Uniqueness
Methyl 3-(piperidin-4-yl)-1H-pyrazole-5-carboxylate is unique due to the combination of the piperidine and pyrazole rings in a single molecule. This dual functionality can enhance its biological activity and make it a versatile compound in drug design and synthesis .
Properties
Molecular Formula |
C10H15N3O2 |
|---|---|
Molecular Weight |
209.24 g/mol |
IUPAC Name |
methyl 5-piperidin-4-yl-1H-pyrazole-3-carboxylate |
InChI |
InChI=1S/C10H15N3O2/c1-15-10(14)9-6-8(12-13-9)7-2-4-11-5-3-7/h6-7,11H,2-5H2,1H3,(H,12,13) |
InChI Key |
VPPDTEVHUIHWTA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NNC(=C1)C2CCNCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















